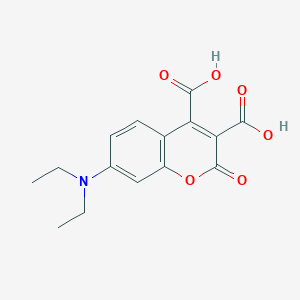

7-Diethylaminocoumarin-3,4-dicarboxylic acid

Vue d'ensemble

Description

7-Diethylaminocoumarin-3,4-dicarboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological and photophysical properties. Coumarins are naturally occurring lactones found in many plants and have been used in various applications, including medicine, perfumes, and optical brighteners . The specific structure of this compound includes a diethylamino group, which enhances its photophysical properties, making it useful in fluorescence studies and as a laser dye .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Diethylaminocoumarin-3,4-dicarboxylic acid typically involves the Knoevenagel condensation reaction. This reaction is performed between 4-(diethylamino)-2-hydroxybenzaldehyde and diethyl malonate, followed by subsequent cyclization . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for coumarin derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Analyse Des Réactions Chimiques

Types of Reactions

7-Diethylaminocoumarin-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, often using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Applications De Recherche Scientifique

Fluorescent Labeling and Detection

Fluorescent Probe:

DEAC is widely used as a fluorescent probe for the labeling of amine-containing biomolecules. Its strong fluorescence allows for high sensitivity in detecting proteins, peptides, and other biomolecules in complex mixtures. The compound exhibits excitation and emission maxima at approximately 409 nm and 473 nm, respectively, making it suitable for applications requiring blue fluorescence .

Protein Conjugation:

The compound serves as a derivatization reagent for amine modification and protein conjugation. This application is crucial for creating fluorescently labeled proteins that can be used in various assays, including high-throughput screening and imaging techniques .

Analytical Chemistry Applications

Detection of Sulfonamides:

DEAC has been utilized as a reactive probe for the derivatization of sulfonamides, enabling their detection through laser-induced fluorescence (LIF) methods. This application is particularly valuable in pharmaceutical analysis and environmental monitoring .

High-Performance Liquid Chromatography (HPLC):

The compound is suitable for HPLC applications where it aids in the separation and quantification of compounds based on their fluorescent properties. Its high purity (>98%) ensures reliable results in analytical procedures .

Biological Research Applications

Cell Imaging:

In biological research, DEAC is employed for cell imaging studies due to its ability to penetrate cell membranes and label intracellular structures. This property allows researchers to visualize cellular processes in real-time using fluorescence microscopy techniques .

Fluorescence Resonance Energy Transfer (FRET):

DEAC can act as a FRET acceptor when conjugated with other fluorophores, such as neomycin B or tobramycin. This application is instrumental in studying molecular interactions and dynamics within cells .

Case Studies

Mécanisme D'action

The mechanism of action of 7-Diethylaminocoumarin-3,4-dicarboxylic acid involves its ability to absorb light and emit fluorescence. This property is due to the presence of the diethylamino group, which facilitates intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) states . These states are highly dependent on the surrounding environment, making the compound useful in studying microenvironments and molecular interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Coumarin 343: A non-rigid analogue of 7-Diethylaminocoumarin-3,4-dicarboxylic acid, known for its use in fluorescence studies.

7-Diethylamino-4-methylcoumarin: Another coumarin derivative with similar photophysical properties.

Uniqueness

This compound is unique due to its specific structure, which provides enhanced fluorescence properties and makes it particularly useful in various scientific applications .

Activité Biologique

7-Diethylaminocoumarin-3,4-dicarboxylic acid (DEAC) is a compound of significant interest in the field of biochemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of DEAC, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

DEAC is a derivative of coumarin, characterized by the presence of two carboxylic acid groups at the 3 and 4 positions and a diethylamino group at the 7 position. Its chemical formula is , and it has a molecular weight of approximately 251.25 g/mol. The compound exhibits strong fluorescence properties, making it useful in various biochemical assays and detection methods.

Mechanisms of Biological Activity

1. Fluorescence Properties:

DEAC is known for its intense fluorescence, which is utilized in biochemical assays for detecting reactive species such as hypochlorite. Studies have shown that DEAC can serve as a fluorescent probe, where its fluorescence quenching is indicative of hypochlorite concentration in biological samples .

2. Inhibition of Enzymatic Activity:

Research indicates that DEAC exhibits inhibitory effects on certain enzymes, particularly monoamine oxidase B (MAO-B). This inhibition is relevant in the context of neurodegenerative diseases, where MAO-B plays a role in the breakdown of neurotransmitters. The compound's structure-activity relationship has been studied to identify more potent analogs .

3. Interaction with Receptors:

DEAC has shown affinity towards adenosine receptors, particularly A3 subtype. This interaction suggests potential applications in modulating receptor activity, which could be beneficial in treating conditions such as inflammation and cancer .

Case Study 1: Detection of Hypochlorite

In a study aimed at developing sensitive detection methods for hypochlorite, DEAC was utilized as a fluorescent probe. The results demonstrated that the compound's fluorescence intensity decreased proportionally with increasing hypochlorite concentrations, confirming its utility as a sensor for oxidative stress markers in biological systems .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective properties of DEAC revealed its potential as an MAO-B inhibitor. The compound exhibited an IC50 value of 4.66 nM, indicating strong inhibitory activity against MAO-B. This finding suggests that DEAC could be explored further for therapeutic applications in neurodegenerative diseases like Parkinson's disease .

Case Study 3: Photophysical Properties

Research into the photophysical properties of DEAC showed that it undergoes significant changes in fluorescence characteristics when encapsulated in reverse micelles. These findings are important for understanding how the microenvironment affects the behavior of fluorescent probes in biological systems .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

7-(diethylamino)-2-oxochromene-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-3-16(4-2)8-5-6-9-10(7-8)22-15(21)12(14(19)20)11(9)13(17)18/h5-7H,3-4H2,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWOAIQVONGIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350926 | |

| Record name | AG-G-99835 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75240-77-6 | |

| Record name | AG-G-99835 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.